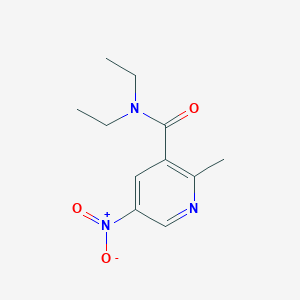
N,N-diethyl-2-methyl-5-nitronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-methyl-5-nitronicotinamide is a chemical compound known for its unique structure and properties. It belongs to the class of nitropyridine derivatives, which are characterized by the presence of a nitro group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-methyl-5-nitronicotinamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of 2-methyl-5-nitropyridine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-methyl-5-nitronicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-methyl-5-nitronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-methyl-5-nitronicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitropyridine: Lacks the diethylamino group but shares the nitro and methyl groups.
N,N-Diethyl-3-nitropyridine-2-carboxamide: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
N,N-diethyl-2-methyl-5-nitronicotinamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
59290-10-7 |
|---|---|
Fórmula molecular |
C11H15N3O3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N,N-diethyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O3/c1-4-13(5-2)11(15)10-6-9(14(16)17)7-12-8(10)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
GHJKDCDGBSTHHF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














